3-Isopropyl-1,1-dimethylindan-5-ol
Description
Significance of Substituted Indanols in Chemical Research
Substituted indanols, which are indane derivatives bearing a hydroxyl group, are particularly valuable intermediates in chemical synthesis. mdpi.com The hydroxyl group can be readily converted into other functional groups, allowing for the construction of more complex molecules. Chiral amino-indanols, for instance, have proven to be highly effective ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. nih.govmdpi.com The presence of substituents on the indane framework, such as the isopropyl and dimethyl groups in 3-Isopropyl-1,1-dimethylindan-5-ol, can significantly influence the reactivity and stereoselectivity of reactions involving the indanol moiety. These substituents can exert steric and electronic effects that guide the outcome of chemical transformations.
Structural Elucidation Challenges in Complex Indane Frameworks
Determining the precise three-dimensional structure of complex indane derivatives can be a formidable task. researchgate.netrsc.org The stereochemistry of the substituents on the five-membered ring is a critical aspect that requires careful analysis. A combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, is often employed to unravel the intricate structural details. numberanalytics.com In some cases, the definitive confirmation of a structure can only be achieved through single-crystal X-ray analysis or total synthesis of the compound. rsc.org The interpretation of spectroscopic data for substituted indanes can be complicated by overlapping signals and complex coupling patterns, necessitating a thorough and systematic approach to structure elucidation. researchgate.net
Research Findings
While specific research dedicated solely to this compound is limited in publicly available literature, its structural features suggest potential areas of scientific interest. The combination of a sterically demanding isopropyl group and two methyl groups on the indane framework, along with a hydroxyl group on the aromatic ring, makes it an intriguing target for synthesis and a potential building block for more complex molecules.
Below are data tables that provide both general properties for indane and specific, where available, or predicted information for this compound.
Table 1: General Properties of Indane
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₀ |
| Molar Mass | 118.18 g/mol |
| Appearance | Colorless liquid |
| Density | 0.964 g/cm³ |
| Melting Point | -51 °C |
| Boiling Point | 176 °C |
Data sourced from general chemical reference materials.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 345992-03-2 |
| Molecular Formula | C₁₄H₂₀O |
| Molar Mass | 204.31 g/mol |
| Appearance | Predicted: White to off-white solid or viscous liquid |
| Boiling Point | Predicted: >250 °C |
| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone; sparingly soluble in water |
Predicted values are based on the structure and properties of similar compounds.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethyl-3-propan-2-yl-2,3-dihydroinden-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)12-8-14(3,4)13-6-5-10(15)7-11(12)13/h5-7,9,12,15H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAMTHSSMILQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=C1C=C(C=C2)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Isopropyl 1,1 Dimethylindan 5 Ol and Analogs
Strategies for Indane Core Synthesis
The construction of the indane core is a fundamental step in the synthesis of 3-isopropyl-1,1-dimethylindan-5-ol. Several classical and modern synthetic methods can be employed to create this bicyclic structure.
Friedel-Crafts reactions are a cornerstone of aromatic chemistry and provide a direct method for forming the indane ring system. wikipedia.orgnih.govrsc.org This electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org
In the context of indane synthesis, an intramolecular Friedel-Crafts alkylation is often employed. This involves a substrate containing both an aromatic ring and a suitable alkylating group, which cyclizes to form the five-membered ring of the indane scaffold. The reaction is typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govrsc.orgmt.com
One potential pathway to a substituted indane could involve the reaction of a suitably substituted benzene (B151609) derivative with a dihaloalkane. However, this intermolecular approach can lead to polyalkylation and rearrangement products. nih.govrsc.org A more controlled method involves the intramolecular cyclization of a phenyl-substituted alkyl halide or alcohol. For instance, a precursor like 3-chloro-1-phenylpropane could be cyclized under Friedel-Crafts conditions to yield indane.
The following table summarizes key aspects of Friedel-Crafts alkylation for indane synthesis:
The formation of indanols, which are hydroxylated indane derivatives, can be achieved through various cyclization strategies. These methods often involve the formation of the five-membered ring and the introduction of the hydroxyl group in a concerted or sequential manner.
One common approach is the intramolecular cyclization of an epoxide precursor. For example, a styrene (B11656) oxide derivative with an appropriate side chain can undergo acid-catalyzed cyclization to form an indanol. Intramolecular amide cyclization is another important strategy for synthesizing cis-1-amino-2-indanol, where an amide or urethane (B1682113) derivative at the C1 position and a leaving group at the C2 position engage in an O-amide cyclization. mdpi.com
Another route involves the cyclization of dicarbonyl compounds. For instance, a 1,3-dione can be a precursor to the indane ring. nih.gov Additionally, radical-mediated cyclizations have been developed for the synthesis of indanol derivatives. mdpi.com
The following table outlines different cyclization strategies for indanol synthesis:
Beyond Friedel-Crafts and standard cyclizations, several other methods exist for the synthesis of substituted indanes and their unsaturated analogs, indenes. These routes often provide access to specific substitution patterns that may be difficult to achieve through more traditional methods. nih.gov
One such method is the metal-free synthesis of substituted indanes through Brønsted acid-catalyzed intermolecular cyclization of benzyl (B1604629) ethers and internal olefins. researchgate.net This approach offers a more environmentally friendly alternative to metal-catalyzed reactions. researchgate.net
Another strategy involves the transition metal-catalyzed carbonylative cyclization of carboxylic acid esters to form 1-indanones, which can be further modified. nih.gov Palladium-catalyzed cross-coupling reactions of bromo-functionalized inda(box) ligands also allow for late-stage modification and diversification of the indane scaffold. nsf.gov
The following table provides a summary of alternative synthetic routes:
Stereoselective and Enantioselective Synthesis of Indanol Derivatives
The synthesis of specific stereoisomers of indanol derivatives is crucial, as the biological activity of chiral molecules is often dependent on their three-dimensional structure.
A modern and efficient approach to chiral indanols is the direct, enantioselective hydroxylation of a C-H bond in an indane precursor. This method avoids the need for pre-functionalized substrates and can provide direct access to the desired enantiomer.
Biocatalysis, particularly using cytochrome P450 monooxygenases, has shown great promise in this area. rsc.org These enzymes can catalyze the hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity. rsc.org For example, engineered P450 enzymes have been developed for the highly selective subterminal hydroxylation of alkanes. nih.gov
In addition to enzymatic methods, synthetic catalysts have been developed for enantioselective C-H hydroxylation. Manganese complexes, for instance, have been used to catalyze the enantioselective benzylic C-H hydroxylation with hydrogen peroxide. acs.org
The following table highlights key features of enantioselective C-H hydroxylation:
Achieving stereocontrol in the formation of indanols can be accomplished through various synthetic strategies that direct the spatial arrangement of atoms during the reaction.
One approach is substrate-directed synthesis, where the existing stereochemistry of the starting material influences the stereochemical outcome of subsequent reactions. For example, the substrate-directed epoxidation of a terminal double bond can be used to introduce a new stereocenter with a specific configuration. beilstein-journals.org
Chiral catalysts can also be employed to induce enantioselectivity in the formation of indanols. For instance, chiral N-heterocyclic carbenes can catalyze intramolecular Michael additions to construct the indane skeleton with excellent enantiocontrol. rsc.org Similarly, amine-directed intramolecular hydroboration reactions can provide opportunities for stereocontrol in the synthesis of amino alcohol precursors to indanols. nih.gov
The following table summarizes methods for stereochemical control:
Functionalization and Derivatization Reactions of the Indane System
The indane scaffold, a common motif in medicinal chemistry, offers multiple sites for functionalization, allowing for the generation of diverse molecular architectures. Specifically, the phenolic hydroxyl group and the aromatic ring of indanols like this compound are amenable to a variety of chemical transformations. These modifications can significantly impact the molecule's physicochemical properties and biological activity.
Chemical Transformations of the Hydroxyl Group in Indanols
The hydroxyl group is a versatile functional handle, capable of undergoing a range of reactions to produce ethers, esters, and other derivatives. researchgate.net The reactivity of the hydroxyl group in indanols can be modulated by the electronic nature of the aromatic ring and the steric hindrance imposed by adjacent substituents.
One of the most fundamental transformations of a hydroxyl group is its conversion to an ether. This can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial for the success of this reaction and to minimize side reactions.
Esterification is another common modification of the hydroxyl group. This can be accomplished by reacting the indanol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of a catalyst. These reactions are typically high-yielding and allow for the introduction of a wide array of ester functionalities.
The hydroxyl group can also be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be subsequently displaced by a variety of nucleophiles, providing a pathway to introduce other functional groups at that position.
| Transformation | Reagents | Product |
| Etherification | Alkyl halide, Base (e.g., NaH) | Ether |
| Esterification | Acyl chloride or Anhydride, Base | Ester |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonate Ester |
This table presents common chemical transformations for hydroxyl groups.
Regioselective Substitution on the Aromatic Ring of Indanols
Electrophilic aromatic substitution (SEAr) reactions are a cornerstone of aromatic chemistry, allowing for the introduction of various substituents onto the benzene ring of the indane system. The regioselectivity of these reactions on the indanol ring is directed by the activating and ortho-, para-directing hydroxyl group, as well as the deactivating but ortho-, para-directing alkyl substituents.
The positions ortho and para to the strongly activating hydroxyl group are the most susceptible to electrophilic attack. However, the steric bulk of the isopropyl and dimethyl groups on the indane ring system can influence the accessibility of these positions, leading to a preference for substitution at the less hindered site.
Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, typically introducing a nitro group at the position ortho to the hydroxyl group. Halogenation, with reagents like bromine or chlorine in the presence of a Lewis acid catalyst, would also be expected to occur at the positions activated by the hydroxyl group.
The regioselectivity of these substitutions can be influenced by the reaction conditions, including the choice of catalyst and solvent. nih.govbeilstein-journals.org For example, in Friedel-Crafts reactions, the size of the electrophile can play a significant role in determining the position of substitution, with larger electrophiles favoring the less sterically hindered position.
| Reaction | Electrophile | Typical Position of Substitution |
| Nitration | NO2+ | Ortho to -OH |
| Halogenation | X+ (e.g., Br+, Cl+) | Ortho to -OH |
| Friedel-Crafts Alkylation | R+ | Ortho/Para to -OH (steric hindrance is a key factor) |
| Friedel-Crafts Acylation | RCO+ | Ortho/Para to -OH (steric hindrance is a key factor) |
This table outlines common regioselective substitution reactions on the aromatic ring of indanols.
Advanced Spectroscopic Characterization and Structural Analysis of 3 Isopropyl 1,1 Dimethylindan 5 Ol
The definitive structural elucidation and characterization of complex organic molecules like 3-Isopropyl-1,1-dimethylindan-5-ol rely on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) each provide unique and complementary information, allowing for unambiguous confirmation of the constitution, stereochemistry, and conformation of indanol isomers and their derivatives.
Chemical Applications and Research Utility of Indane Derivatives Excluding Prohibited
Role of Indane Derivatives in Fragrance Chemistry and Olfactory Perception Research
The rigid, bicyclic framework of the indane skeleton is a key structural motif in the design of synthetic musks, a class of aroma chemicals prized for their characteristic scent and fixative properties in perfumery. The study of indane-based odorants provides deep insights into how molecular structure translates into olfactory perception.
The relationship between a molecule's structure and its perceived odor (Structure-Odor Relationship, or SOR) is a central theme in fragrance chemistry. For indane derivatives, particularly polycyclic musks, this relationship has been extensively studied to develop new synthetic odorants with desirable properties. oup.comsci-hub.se The commercial success of indane and tetralin musks, such as Phantolid and Tonalid, is attributed to their chemical stability and their scent profiles, which are similar to naturally occurring macrocyclic musks. oup.com
Research into SOR for this class of compounds aims to identify the specific molecular features responsible for the musk odor. oup.com Studies have shown that the substitution pattern on the indane ring system significantly influences the resulting scent. fraunhofer.de Even minor structural modifications can lead to substantial changes in odor perception, a phenomenon that underscores the complexity of olfactory science. nih.gov The investigation of homologous series and the systematic variation of substituents on the aromatic ring have been key strategies in identifying the dependence of odor characteristics and thresholds on chemical structure. fraunhofer.de This systematic analysis helps in understanding our sense of smell and enables the discovery of novel odorants. fraunhofer.de
Table 1: Key Indane and Tetralin-Based Commercial Musks
| Common Name | Chemical Family | Key Structural Features |
|---|---|---|
| Phantolid | Indane Musk | Acetyl group and multiple methyl substituents on the indane core. |
| Tonalid (AHTN) | Tetralin Musk | Acetyl group and multiple methyl substituents on a tetralin core. oup.com |
| Versalide | Tetralin Musk | A tetralin derivative with specific alkyl group arrangements. oup.com |
Predicting the odor of a molecule from its structure is a major goal in olfaction research. nih.gov Computational chemistry has emerged as a powerful tool to tackle this challenge. By calculating a wide range of molecular descriptors, researchers can develop mathematical models that correlate structural properties with sensory data. oup.comfraunhofer.de For indane and tetralin musks, pattern recognition methods and genetic algorithms have been used to select subsets of molecular descriptors that can effectively differentiate between musks and non-musks. oup.com
These computational models contribute to the concept of an "olfactory space" or "odor map," where molecules are organized based on their perceptual relationships. reading.ac.ukoup.com Recent advancements using graph neural networks have led to the creation of a Principal Odor Map (POM) that can predict the odor quality of new molecules with an accuracy comparable to that of human panelists. reading.ac.uk This data-driven approach allows for a more systematic exploration of the vast chemical space of potential odorants. reading.ac.uk The physicochemical descriptors of odorant molecules, which can be calculated computationally, play a crucial role in predicting the response of olfactory receptors. nih.govplos.orgnih.gov Such in-silico studies are vital, given that only a small fraction of the vast number of olfactory receptors have been experimentally de-orphaned (i.e., their specific activating odorants identified). nih.govplos.org
Indanols as Synthetic Intermediates in Advanced Organic Synthesis
Indanols, which are indane structures bearing a hydroxyl group, are highly valuable intermediates in organic synthesis. Their rigid framework and functional handles allow for their elaboration into more complex and biologically significant molecules. mdpi.comnih.gov
The indanol scaffold serves as a foundational element for the construction of intricate polycyclic and heterocyclic structures. nih.govnih.gov Chiral functionalized indan-1-ols, for example, are key intermediates in the synthesis of various pharmacologically active agents and natural products. acs.org Their utility stems from the ability to control stereochemistry, which is often crucial for biological activity. Methodologies such as one-pot allylboration–Heck reactions have been developed for the efficient and enantioselective synthesis of specific indanols, like 3-methyleneindan-1-ols. acs.org These reactions demonstrate how a relatively simple starting material, such as a 2-bromobenzaldehyde, can be transformed into a more complex, chiral polycyclic system in a single, efficient operation. acs.org The strategic use of such building blocks simplifies synthetic routes to challenging targets, including certain terpenes and alkaloids. nih.gov
In medicinal chemistry and drug discovery, the quest for novel chemical entities (NCEs) with improved efficacy and properties is perpetual. nih.gov Indanols and their parent indanone structures are recognized as important building blocks for this purpose. mdpi.comresearchgate.netcsmres.co.uk They are considered "privileged structures," meaning their core scaffold is frequently found in biologically active compounds. routledge.com A series of aromatic substituted indanones and indanols have been prepared to serve as a toolkit for future drug discovery studies, providing a diverse set of starting points for medicinal chemists. mdpi.comresearchgate.net The functional groups on the indanol can be selectively modified to explore the structure-activity relationship (SAR) of a potential drug candidate. mdpi.comlifechemicals.com For instance, chiral cis-1-amino-2-indanol is a crucial building block for ligands used in asymmetric catalysis and has been incorporated into numerous bioactive molecules. nih.gov The development of efficient synthetic routes to these indanol-based building blocks is therefore a critical area of research, enabling the exploration of new areas of chemical space. mdpi.comcsmres.co.uk
Table 2: Examples of Reactions Utilizing Indanol Intermediates
| Reaction Type | Indanol Derivative | Product Class | Significance |
|---|---|---|---|
| Asymmetric Catalysis | cis-1-Amino-2-indanol | Chiral Ligands (e.g., BOX, PyBOX) | Widely used in enantioselective synthesis. nih.gov |
| One-Pot Allylboration-Heck | 2-Halobenzaldehydes | 3-Methyleneindan-1-ols | Efficient access to chiral building blocks. acs.org |
| Drug Candidate Synthesis | Aromatic Substituted Indanones/Indanols | Diverse Pharmacological Agents | Provides scaffolds for new drug discovery programs. mdpi.comresearchgate.net |
Thermodynamic Characterization and Modeling in Chemical Engineering Contexts
The thermodynamic properties of chemical compounds are fundamental to the design, optimization, and safety of chemical processes. For indane derivatives, understanding their thermodynamic behavior is essential for their application in various chemical engineering contexts. researchgate.netucalgary.ca
Thermodynamic models, such as equations of state (e.g., Peng-Robinson), are used to predict the behavior of substances over a range of temperatures and pressures. flvc.org These models are crucial tools in the hydrocarbon processing industry. flvc.org Research has focused on the experimental determination and theoretical calculation of properties like enthalpies of formation and vaporization for indane and its derivatives. researchgate.net Group contribution models have been developed to predict the standard molar enthalpies of vaporization with sufficient accuracy for many practical chemical engineering applications. researchgate.net
This data is vital for process modeling, enabling more reliable simulations of separation processes, reaction equilibria, and fluid transport. researchgate.netcetjournal.it The ability to accurately calculate thermodynamic properties that involve derivatives, such as heat capacities (Cv and Cp) and the Joule-Thomson coefficient, allows engineers to perform comprehensive analyses of processes involving indane-related compounds. flvc.org Such calculations, which once required extensive experimental data, can now be performed with greater ease using computational tools, adding valuable information to the engineer's toolkit. flvc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Isopropyl-1,1-dimethylindan-5-ol |
| Phantolid |
| Tonalid (AHTN) |
| Versalide |
| cis-1-Amino-2-indanol |
| 3-Methyleneindan-1-ol |
| 2-Bromobenzaldehyde |
Biochemical Transformations and Environmental Pathways of Indane Derivatives Excluding Prohibited
General Metabolic Fate of Substituted Indanols (mechanistic studies in chemical systems, not in vivo clinical data)
The metabolism of substituted indanols is a complex process involving various enzymatic reactions that aim to increase their polarity and facilitate their elimination. These transformations primarily involve oxidation and conjugation reactions.
Oxidative biotransformations are key initial steps in the metabolism of indane derivatives. These reactions, often catalyzed by enzymes like dioxygenases, introduce hydroxyl groups into the indane structure, making it more water-soluble.
Hydroxylation: Studies on indan (B1671822) have shown that bacterial dioxygenases can hydroxylate the aromatic ring. For instance, Rhodococcus sp. strain DK17 can hydroxylate indan at the 4,5 position to form cis-indan-4,5-dihydrodiol. asm.org This dihydrodiol is then further dehydrogenated to 4,5-indandiol before undergoing ring cleavage. asm.org Similarly, naphthalene (B1677914) dioxygenase from Pseudomonas sp. has been shown to oxidize (S)-1-indanol and (R)-1-indanol stereospecifically, leading to various hydroxylated products. asm.orgresearchgate.net The major products are cis-1,3-indandiol (B66256) and trans-(1S,3S)-indan-1,3-diol, respectively. asm.orgresearchgate.net These enzymatic systems demonstrate the potential for multiple hydroxylation patterns on the indane ring system.
Oxidation of the Alicyclic Ring: Besides aromatic hydroxylation, oxidation can also occur on the five-membered ring of the indane structure. For example, some pseudomonads are known to oxidize indan to 1-indanol (B147123) through benzylic hydroxylation. asm.org
The specific oxidative pathways for 3-Isopropyl-1,1-dimethylindan-5-ol are not extensively documented in the public literature. However, based on the metabolism of similar substituted indanols, it is plausible that it could undergo hydroxylation on the aromatic ring or oxidation of the alkyl substituents.
Table 1: Examples of Oxidative Biotransformation Products of Indanols in Chemical Systems
| Substrate | Enzyme/System | Major Product(s) | Reference |
| (S)-1-Indanol | Naphthalene Dioxygenase | trans-(1S,3S)-indan-1,3-diol | asm.orgresearchgate.net |
| (R)-1-Indanol | Naphthalene Dioxygenase | cis-1,3-indandiol | asm.orgresearchgate.net |
| Indan | Rhodococcus sp. strain DK17 | cis-indan-4,5-dihydrodiol, 4,5-indandiol | asm.org |
Following oxidative transformations, the resulting hydroxylated metabolites, or the parent indanol itself, can undergo Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid, to the hydroxyl group, which significantly increases water solubility and facilitates excretion. uomus.edu.iqmdpi.com
Glucuronidation: This is a common conjugation pathway for compounds containing hydroxyl groups. nih.gov The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the activated co-substrate UDP-glucuronic acid (UDPGA) to the hydroxyl moiety of the indanol. This process results in the formation of a glucuronide conjugate, which is more polar and readily eliminated. While specific studies on the glucuronidation of this compound are not readily available, this pathway is a highly probable metabolic route given the presence of the phenolic hydroxyl group.
Sulfation: Another potential conjugation reaction is sulfation, catalyzed by sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the indanol. uomus.edu.iq
These conjugation reactions are crucial for the detoxification and elimination of indane derivatives from biological systems. mdpi.com
Environmental Degradation Pathways and Persistence Studies
The environmental fate of indane derivatives is determined by their stability towards various degradation processes, including photolysis, hydrolysis, and biodegradation.
The stability of indane derivatives to light and water can influence their persistence in the environment.
Photolytic Stability: The photostability of indane derivatives can vary depending on their specific structure and the presence of chromophores. Some indane-1,3-dione derivatives have been investigated for their photochemical properties and have shown varying degrees of photolysis when exposed to light. mdpi.com For instance, certain push-pull dyes based on the indane-1,3-dione scaffold exhibit rapid photolysis, while others are more photostable. mdpi.com Studies on indane itself have shown that it can undergo decomposition upon UV irradiation, leading to the formation of radicals. aip.org
Hydrolytic Stability: Hydrolysis is generally not considered a major degradation pathway for simple indane derivatives unless they contain hydrolyzable functional groups. researchgate.net For example, certain indane-1,3-dione derivatives can undergo hydrolysis under acidic conditions. nih.gov The ether and alkyl functionalities of this compound are generally stable to hydrolysis under typical environmental pH conditions.
Biodegradation is a key process for the removal of organic compounds, including indane derivatives, from the environment. itrcweb.org The rate and extent of biodegradation are influenced by the chemical structure of the compound and the presence of suitable microorganisms. acs.org
Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize indane derivatives as a carbon source. The aerobic biodegradation of indane has been shown to be initiated by dioxygenase enzymes, as discussed in section 6.1.1. asm.org The presence of oxygen is a critical factor, with biodegradation rates significantly decreasing in anoxic conditions. itrcweb.org Bacteria capable of degrading petroleum hydrocarbons, which often include indane and its derivatives, are ubiquitous in soil and water. itrcweb.orgbohrium.com
Factors Affecting Biodegradation: The presence of alkyl substituents on the indane ring can influence the rate of biodegradation. While specific data for this compound is scarce, generally, highly branched structures may be more resistant to microbial degradation than simpler analogs. The microbial community present in the environmental matrix also plays a crucial role in the degradation potential. sci-hub.se
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of highly substituted indanes like 3-Isopropyl-1,1-dimethylindan-5-ol often relies on multi-step classical methods such as Friedel-Crafts reactions, which may involve harsh conditions and generate significant waste. rsc.org Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.
Green Chemistry Approaches: There is a growing emphasis on "green chemistry" principles to minimize environmental impact. ijnc.ir For indane synthesis, this includes the use of environmentally benign solvents like water or ionic liquids, and the development of catalyst-free or recyclable catalytic systems. rsc.orgresearchgate.net For instance, one-pot multi-component reactions in green media such as PEG-400 have been developed for complex indane derivatives, offering high atom economy and stereoselectivity. rsc.org Light-promoted reactions and mechanochemical methods, such as ball milling for halogenations, also represent promising green alternatives to conventional thermal methods. mdpi.comencyclopedia.pub
Catalytic Strategies: Modern catalytic methods offer powerful tools for constructing the indane core with high precision. Palladium-catalyzed reactions, for example, have been employed for the direct α-arylation and difunctionalization of indane systems. acs.orgorganic-chemistry.org Future work could adapt these catalytic strategies, including those using ruthenium or N-Heterocyclic Carbenes (NHCs), to assemble the specific substitution pattern of this compound. rsc.orgacs.org The development of catalysts for stereoselective synthesis would be particularly valuable, as the biological activity of chiral indanes can be highly dependent on their stereochemistry. researchgate.net
| Synthetic Approach | Potential Advantages for Indane Synthesis | Relevant Catalyst/Conditions |
| Green Synthesis | Reduced waste, use of non-toxic solvents, energy efficiency. | PEG-400, Ionic Liquids, Light, Ball Milling. mdpi.comrsc.orgresearchgate.net |
| Catalytic Methods | High efficiency, selectivity, and functional group tolerance. | Palladium, Ruthenium, Gold, NHC-based catalysts. rsc.orgacs.orgrsc.orgacs.org |
| Multi-Component Reactions | High atom economy, reduced number of synthetic steps. | Copper(I) catalysts in green media. rsc.org |
Exploration of New Chemical Reactivities and Derivatizations
The reactivity of this compound is dictated by its two key functional regions: the indane core and the phenolic hydroxyl group. Future research can explore novel transformations at both sites to generate a library of new derivatives with potentially unique properties.
Derivatization of the Phenolic Group: The hydroxyl group is a versatile handle for derivatization. Standard reactions such as etherification, esterification, or conversion to a sulfonate ester could be explored. Furthermore, advanced derivatization reagents are continuously being developed to enhance properties for specific applications, such as improving ionization efficiency for mass spectrometry analysis using reagents like dansyl chloride. ddtjournal.com For a phenolic compound like this, derivatization could also modulate its antioxidant potential or biological activity.
Functionalization of the Indane Skeleton: The aromatic ring of the indane scaffold can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., nitro, halogen, acyl groups). The benzylic positions of the five-membered ring are also amenable to functionalization, for instance, through radical reactions or C-H activation strategies. mdpi.comnih.gov Palladium-catalyzed methods have enabled the synthesis of 2-cyanomethyl indane derivatives, which are useful intermediates for bioactive compounds. acs.orgnih.gov Applying such methods to the this compound backbone could yield novel structures.
| Functionalization Site | Potential Reactions | Purpose of Derivatization |
| Phenolic -OH | Etherification, Esterification, Sulfonation, Dansylation. ddtjournal.com | Modulate biological activity, improve analytical detection. ddtjournal.com |
| Aromatic Ring | Electrophilic Substitution (Nitration, Halogenation). mdpi.com | Tune electronic properties, create new synthetic handles. |
| Aliphatic Ring | C-H Activation, Radical Reactions, Catalytic Cross-Coupling. mdpi.comacs.orgnih.gov | Introduce complex side chains, synthesize intermediates. acs.orgnih.gov |
Advanced Spectroscopic and Computational Approaches for Mechanistic Insights
While classical spectroscopic techniques (NMR, IR, MS) are standard for structural elucidation, advanced methods combined with computational chemistry can provide deeper insights into the structure, reactivity, and electronic properties of this compound.
Spectroscopic Studies: In-depth spectroscopic analysis can reveal subtle structural features. For related indane-1,3-diones, techniques like UV and IR spectroscopy, coupled with quantum chemical calculations, have been used to study tautomeric equilibria in different solvents. carnegiescience.eduacs.org For this compound, time-resolved spectroscopy could be used to study excited-state dynamics or reaction mechanisms, particularly for photochemical transformations. Recent studies on indene (B144670) and indane have utilized matrix isolation spectroscopy to characterize radical species formed during H-atom reactions, providing fundamental mechanistic data. aip.org
Computational Chemistry: Theoretical calculations are invaluable for predicting molecular properties and rationalizing experimental results. beilstein-journals.orgnih.gov Density Functional Theory (DFT) calculations can be used to determine stable conformations, predict spectroscopic signatures (NMR, IR), and calculate electronic properties like the molecular electrostatic potential (MEP), which identifies nucleophilic and electrophilic sites. carnegiescience.edu Such computational studies have been applied to various indane derivatives to understand their reactivity, tautomerism, and potential as inhibitors of biological targets. acs.orgajchem-a.com For this compound, computational modeling could predict its drug-likeness, potential metabolic pathways, and binding affinity to various receptors, guiding experimental work. ajchem-a.com
Unexplored Chemical Applications of Indane Architectures
The indane scaffold is a cornerstone in medicinal chemistry, with derivatives used as neuroprotective agents, anticancer therapeutics, and antivirals. rsc.orgtudublin.ie However, the applications of indane-based molecules are expanding into new domains.
Materials Science: The rigid and tunable structure of the indane core makes it an attractive building block for new materials. ontosight.ai Researchers are exploring the use of indane derivatives in polymers, dyes, and organic electronics. mdpi.com The specific substitution pattern of this compound could impart unique properties, such as solubility or liquid crystalline behavior, making it a candidate for incorporation into novel functional materials. The rapid discovery of new chemical substances is expected to revolutionize materials science, creating opportunities for scaffolds like indane. jimcarroll.comresearchgate.net
Agrochemicals: Indane derivatives have been utilized in the synthesis of pesticides. ontosight.ai The lipophilic nature of the isopropyl and dimethyl groups on this compound, combined with the reactive phenol (B47542) group, suggests that its derivatives could be screened for herbicidal or insecticidal activity.
Tissue Engineering: Injectable scaffolds are emerging as a key tool in tissue regeneration. numberanalytics.comrjsocmed.com These scaffolds are often composed of functional polymers. The unique three-dimensional structure of indane derivatives could be incorporated into polymer backbones to create biocompatible materials with tailored mechanical properties and bioactivity for applications in wound healing or organ regeneration. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Isopropyl-1,1-dimethylindan-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step alkylation and cyclization reactions. For example, alkylation of indan precursors using ACE-Cl (acetyl chloride) and K₂CO₃ in dichloroethane (DCE) under reflux (4 hours), followed by methanol-mediated hydrolysis (2 hours) . Optimization of solvent polarity (e.g., DCE vs. DMF) and temperature (e.g., 70–105°C) can significantly impact reaction efficiency. Side reactions, such as over-alkylation, are mitigated by controlled reagent stoichiometry and catalytic PdCl₂(dppf)₂ in cross-coupling steps .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the isopropyl and dimethyl groups. Infrared (IR) spectroscopy identifies hydroxyl (-OH) stretching (~3200–3600 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-MS or GC-MS). Crystallographic data, if available, resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges). To address this:
Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
Dose-response curves : Establish EC₅₀/IC₅₀ values under consistent pH and temperature.
Meta-analysis : Compare data from ATSDR, EFSA, and EPA ChemView databases to identify trends or outliers .
Q. What strategies optimize the compound’s stability in environmental or biological matrices for long-term studies?
- Methodological Answer : Stability is influenced by oxidation susceptibility (e.g., hydroxyl group). Strategies include:
- Derivatization : Protect the -OH group via acetylation or silylation.
- Storage conditions : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) at -80°C.
- Surface interactions : Analyze adsorption on silica or polymer surfaces using microspectroscopic imaging (e.g., AFM or ToF-SIMS) to assess degradation pathways .
Q. How does stereochemistry impact the compound’s reactivity in catalytic systems or enzyme interactions?
- Methodological Answer : Enantiomeric purity is critical for chiral recognition in enzymes. Methods:
Chiral chromatography : Use HPLC with cellulose-based columns to separate enantiomers.
Docking simulations : Perform molecular dynamics (MD) to predict binding affinities with target receptors (e.g., cytochrome P450).
Kinetic resolution : Compare reaction rates of enantiomers with chiral catalysts (e.g., Pd/BINAP complexes) .
Interdisciplinary Applications
Q. What experimental designs are recommended for studying the compound’s role in enzyme inhibition or receptor modulation?
- Methodological Answer :
Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time activity.
Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified receptors.
CRISPR/Cas9 knockouts : Validate target specificity in cell models lacking the hypothesized receptor .
Q. How can computational chemistry complement empirical studies of this compound?
- Methodological Answer :
- DFT calculations : Predict redox potentials and reaction intermediates (e.g., using Gaussian or ORCA).
- QSAR models : Corrogate substituent effects (e.g., isopropyl vs. tert-butyl) with bioactivity data.
- Machine learning : Train models on PubChem or DSSTox datasets to predict toxicity or solubility .
Safety and Handling
Q. What are critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
